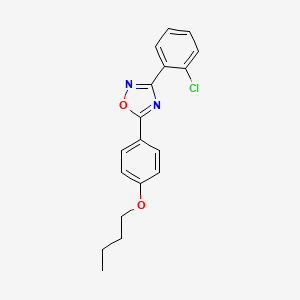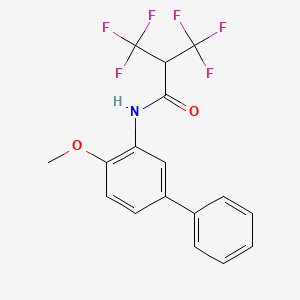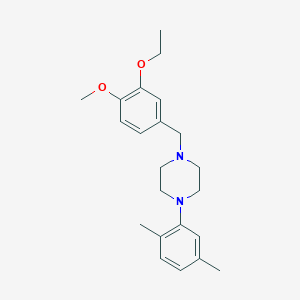![molecular formula C17H24N2O2 B4921933 N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide](/img/structure/B4921933.png)
N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide, also known as MPAC, is a chemical compound that has been widely studied for its potential applications in scientific research. MPAC belongs to the class of cyclohexanecarboxamide compounds, which have been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide may also inhibit the activity of other enzymes and signaling pathways that are involved in cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activity. N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the pathogenesis of various diseases. N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide may also have antioxidant activity, which may protect cells from oxidative damage. Additionally, N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide has been shown to have anti-tumor activity and may induce cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have a wide range of biological activities. However, there are also limitations to its use. N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide can be difficult to solubilize in aqueous solutions, which may limit its use in certain experiments. Additionally, N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide may have off-target effects on other enzymes and signaling pathways, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide. One area of research is the development of new derivatives of N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide with improved pharmacological properties. Another area of research is the elucidation of the mechanism of action of N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide in animal models and humans. Finally, N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide may have potential applications in other scientific research fields, such as immunology and infectious diseases, which warrant further investigation.
Méthodes De Synthèse
The synthesis of N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide involves the reaction of 2-methyl-3-nitroaniline with cyclohexanecarboxylic acid in the presence of a reducing agent such as iron powder. This reaction results in the formation of the intermediate 2-methyl-3-(cyclohexanecarboxamido)nitrobenzene, which is then converted to N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide by treatment with propionic anhydride and a base such as triethylamine.
Applications De Recherche Scientifique
N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide has been shown to have anti-tumor activity and may be useful in the development of new cancer therapies. In drug discovery, N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide has been used as a lead compound for the development of new drugs with improved pharmacological properties.
Propriétés
IUPAC Name |
N-[2-methyl-3-(propanoylamino)phenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-3-16(20)18-14-10-7-11-15(12(14)2)19-17(21)13-8-5-4-6-9-13/h7,10-11,13H,3-6,8-9H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLLSLJBMPAZFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=CC=C1)NC(=O)C2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B4921861.png)


![(1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)methanol](/img/structure/B4921894.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B4921901.png)
![methyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4921906.png)
![4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B4921912.png)
![{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B4921916.png)
![3-(4-methoxyphenyl)-1-phenyl-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B4921922.png)
![rel-(2R,3R)-3-(4-morpholinyl)-1'-(2-pyridinylmethyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4921924.png)



![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine](/img/structure/B4921959.png)